(10R,13S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a structural motif common in steroids and related bioactive molecules. Its core structure includes a fused tetracyclic hydrocarbon system with a ketone group at position 3. Key substituents include:
- 17-Acetyl group: Enhances lipophilicity and modulates receptor binding .
- 11-Hydroxy group: Imparts hydrogen-bonding capacity, influencing solubility and biological activity .
- 10R,13S-Dimethyl configuration: Stereochemistry critical for spatial orientation and interaction with steroid receptors .
The compound shares structural homology with corticosteroids, estranes, and androstanes but distinguishes itself through its unique substitution pattern and stereochemistry.
Properties
Molecular Formula |
C21H30O3 |
|---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
(10R,13S)-17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3/t15?,16?,17?,18?,19?,20-,21+/m0/s1 |
InChI Key |
BFZHCUBIASXHPK-OYZZJKLHSA-N |
Isomeric SMILES |
CC(=O)C1CCC2[C@@]1(CC(C3C2CCC4=CC(=O)CC[C@]34C)O)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The 17-acetyl group in the target compound contrasts with dexamethasone’s 17-hydroxyacetyl , which is critical for its anti-inflammatory activity via phospholipase-A2 inhibition .
- Stereochemistry : The (10R,13S) configuration in the target compound differs from dexamethasone’s (10S,13S), likely altering receptor affinity .
Physicochemical Properties
Table 2: Solubility and Molecular Weight Comparison
| Compound Name | Molecular Weight | Solubility (d c*) | LogP | Reference |
|---|---|---|---|---|
| Target Compound | 312.45† | 39.73 | 5.52 | |
| 1,3,5-Triphenylbenzene | 306.41 | 20.97 | 7.92 | |
| Chrysene | 228.29 | 26.14 | 4.22 | |
| Dexamethasone | 392.46 | 66.35 | 1.94‡ |
†Calculated from Empirical Formula C21H28O2 (). ‡LogP estimated from structural features.
Key Observations :
- The target compound’s solubility (39.73 d c) exceeds 1,3,5-triphenylbenzene (20.97 d c) due to polar substituents (acetyl, hydroxy) .
- Lower LogP (5.52) compared to 1,3,5-triphenylbenzene (7.92) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Pharmacological Activity
- Anti-inflammatory Potential: The 11-hydroxy group aligns with dexamethasone’s mechanism of phospholipase-A2 inhibition but lacks the 9-fluoro substituent, which in dexamethasone enhances glucocorticoid receptor binding .
- Steroid Receptor Binding : The 17-acetyl group may compete with natural ligands (e.g., progesterone) for binding to nuclear receptors, as seen in 19-hydroxyprogesterone derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
